(2S)-2-amino-3-phenylpropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNAHRDJXOJHT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73148-70-6 | |
| Record name | 2-Amino-3-phenylpropanenitrile, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073148706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-3-PHENYLPROPANENITRILE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T365NQ3WVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 2s 2 Amino 3 Phenylpropanenitrile
Classical and Conventional Synthesis Routes
Traditional methods for the synthesis of α-aminonitriles, including (2S)-2-amino-3-phenylpropanenitrile, have laid the groundwork for more advanced and stereocontrolled procedures.
Strecker Synthesis and its Stereochemical Variants
First reported in 1850, the Strecker synthesis is a cornerstone for the preparation of α-aminonitriles and, subsequently, α-amino acids. mdpi.com The classical Strecker reaction is a one-pot, three-component condensation of an aldehyde (or ketone), ammonia (B1221849), and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide like potassium cyanide. mdpi.comdoubtnut.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com
The mechanism involves the initial reaction of the aldehyde with ammonia to form an imine. Subsequent nucleophilic addition of the cyanide ion to the imine generates the α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org The use of ammonium (B1175870) chloride can serve as both a source of ammonia and a mild acid to facilitate the reaction. masterorganicchemistry.com While effective for producing racemic mixtures of α-amino acids, the classical Strecker synthesis lacks stereocontrol. wikipedia.org
To address the stereochemical outcome, variants of the Strecker synthesis have been developed. One of the earliest approaches to an asymmetric Strecker reaction was reported by Harada in 1963, which utilized a chiral amine. mdpi.commasterorganicchemistry.com By employing an optically pure chiral amine, such as (S)-α-phenylethylamine, instead of ammonia, the cyanide addition occurs on a chiral imine, leading to the formation of enantioenriched α-amino nitriles. mdpi.com
Condensation Reactions in Alpha-Amino Nitrile Formation
The formation of the α-aminonitrile in the Strecker synthesis is a prime example of a condensation reaction. The key step is the nucleophilic addition of a cyanide source to an imine intermediate. Various cyanide sources can be employed, with trimethylsilyl (B98337) cyanide (TMSCN) being a common and less hazardous alternative to hydrogen cyanide gas. tandfonline.com The reaction of aldehydes with amines and TMSCN can be catalyzed by various Lewis acids. organic-chemistry.org For instance, a palladium Lewis acid catalyst has been used for the three-component Strecker reaction of aldehydes, amines, and TMSCN at room temperature. organic-chemistry.org
Another approach involves the reaction of α-trimethylsilyloxynitriles with amines. tandfonline.comtandfonline.com These silyloxynitriles are prepared by the condensation of an aldehyde with TMSCN, often in the presence of a catalyst like zinc iodide. google.com The subsequent reaction with an amine, such as optically active α-methylbenzylamine, in a solvent like methanol, yields the α-aminonitrile with a degree of asymmetric induction. tandfonline.comtandfonline.com
Stereoselective and Asymmetric Synthesis Approaches
The demand for enantiomerically pure compounds has driven the development of highly stereoselective and asymmetric methods for the synthesis of this compound.
Chiral Auxiliaries and Ligand-Controlled Methods
The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity. In the context of α-aminonitrile synthesis, a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. mdpi.com An example is the use of (R)-phenylglycine amide as a chiral auxiliary in a Strecker reaction, which can lead to a crystallization-induced asymmetric transformation, yielding diastereomerically pure α-amino nitriles. nih.gov
Ligand-controlled methods often involve the use of a chiral ligand complexed to a metal catalyst. While specific examples for the direct synthesis of this compound using this method are not detailed in the provided results, the principle involves the chiral ligand creating a chiral environment around the metal center, which then influences the stereochemical course of the reaction.
Enantioselective Catalysis in Alpha-Amino Nitrile Synthesis
Enantioselective catalysis offers a more efficient approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Several catalytic systems have been developed for the asymmetric Strecker reaction. mdpi.com
Organocatalysis has emerged as a powerful tool in this area. mdpi.com Chiral organocatalysts, such as those based on squaramide or chiral amides, have been shown to effectively catalyze the enantioselective Strecker reaction, affording α-aminonitriles in high yields and with excellent enantiomeric excesses (ee) up to 99%. mdpi.com For example, a recyclable chiral amide-based organocatalyst has been reported for the asymmetric Strecker reaction. mdpi.com Similarly, pseudo-enantiomeric squaramide catalysts have been used for the synthesis of chiral α-aminonitriles. mdpi.com
Metal-based catalysts have also been employed. A novel chiral zirconium binuclear catalyst has been shown to be effective for the Strecker reactions of aldimines with tributyltin cyanide (Bu3SnCN), providing α-aminonitriles in good yields and with high enantioselectivities. nih.gov
Table 1: Examples of Catalysts in Enantioselective α-Aminonitrile Synthesis
| Catalyst Type | Example Catalyst | Substrates | Outcome |
| Organocatalyst | Recyclable chiral amide | Aldehydes, amines, TMSCN | High yields, up to 99% ee mdpi.com |
| Organocatalyst | Pseudo-enantiomeric squaramide | Ketimines, TMSCN | Good yields, high enantioselectivity rsc.org |
| Metal Catalyst | Chiral zirconium binuclear catalyst | Aldimines, Bu3SnCN | Good yields, high enantioselectivity nih.gov |
Diastereoselective Synthesis of this compound Derivatives
Diastereoselective synthesis aims to control the formation of one diastereomer over others. This is particularly relevant when creating molecules with multiple stereocenters. While the primary focus is on the (2S) configuration at the α-carbon, the synthesis of derivatives of this compound can involve the creation of additional stereocenters.
One strategy involves the reaction of α-trimethylsilyloxynitriles with an optically active amine, such as α-methylbenzylamine. tandfonline.com The reaction of the (R)-enantiomer of the amine generally leads to the (R,R)-aminonitrile as the major product, while the (S)-enantiomer yields the (S,S)-counterpart. tandfonline.com The major diastereomer can often be isolated in optically pure form through recrystallization. tandfonline.com
Another approach involves the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, which provides a pathway to unnatural α-amino acids. nih.gov This method utilizes visible light-promoted photoredox catalysis and allows for the use of carboxylic acids as radical precursors. nih.gov
Biocatalytic Synthesis and Transformations
The use of enzymes in the synthesis of this compound offers a powerful and selective alternative to traditional chemical methods. Biocatalysis often provides high enantioselectivity under mild reaction conditions.
Enzyme-Mediated Routes to Chiral Alpha-Amino Nitriles
Several classes of enzymes have been effectively employed in the synthesis of chiral α-amino nitriles, including the target compound this compound. These enzymatic methods are prized for their high stereoselectivity.
Nitrilases: These enzymes catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. In the context of α-amino nitriles, nitrilases can be used for the enantioselective hydrolysis of a racemic mixture of α-amino nitriles, a process known as kinetic resolution. For instance, a nitrilase from Alcaligenes faecalis has been used to resolve racemic α-aminonitriles, yielding the corresponding α-amino acid and leaving the unreacted (S)-enantiomer of the aminonitrile.
Nitrile Hydratases: These enzymes convert nitriles into the corresponding amides. Similar to nitrilases, nitrile hydratases can be used for the kinetic resolution of racemic α-amino nitriles. The resulting α-amino amide can then be separated from the unreacted aminonitrile enantiomer.
Transaminases: Transaminases, or aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. In the synthesis of this compound, a transaminase could potentially be used to asymmetrically aminate phenylpyruvaldehyde or a related precursor, although this is a less common route compared to the Strecker synthesis.
Chemoenzymatic Strategies for Enantiopure this compound
This process often starts with a racemic mixture of the α-amino nitrile. An enzyme, such as a lipase (B570770), is used to selectively acylate one enantiomer. In the presence of a suitable racemization catalyst, the unreacted enantiomer is continuously racemized. This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure acylated product. For example, the lipase from Candida antarctica (CAL-B) has been successfully used to acylate the (S)-enantiomer of 2-amino-3-phenylpropanenitrile (B2494665), while the remaining (R)-enantiomer is racemized in situ.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of this compound.
Solvent-Free and Aqueous Media Reactions
The use of environmentally benign solvents, or the elimination of solvents altogether, is a key aspect of green chemistry.
Aqueous Media: The Strecker synthesis, a common method for producing α-amino nitriles, can be performed in water. This approach avoids the use of volatile and often toxic organic solvents. The reaction of benzaldehyde, an amine (like ammonia), and a cyanide source (such as potassium cyanide) in an aqueous medium can produce 2-amino-3-phenylpropanenitrile. Subsequent enzymatic resolution can then yield the desired (2S)-enantiomer.
Solvent-Free Reactions: In some instances, reactions can be conducted without a solvent, particularly in solid-phase or melt conditions. While less common for the synthesis of this compound, research into solvent-free catalytic systems is an active area.
Catalysis with Carbohydrates and Other Sustainable Systems
The development of catalysts derived from renewable resources is a significant goal in green chemistry.
Carbohydrate-Based Catalysts: Research has explored the use of simple carbohydrates, such as D-glucose, as catalysts for asymmetric reactions. In the context of the Strecker reaction, chiral catalysts derived from carbohydrates can be used to induce enantioselectivity in the formation of the α-amino nitrile. These catalysts are attractive due to their low cost, ready availability from renewable feedstocks, and low toxicity. The catalytic activity often stems from the ability of the carbohydrate to form a chiral complex with one of the reactants, directing the stereochemical outcome of the reaction.
Racemization and Deracemization Processes for Enantiomerically Enriched Forms
Efficient methods for racemization and deracemization are crucial for maximizing the yield of the desired enantiomer in asymmetric synthesis.
Racemization: The racemization of the undesired enantiomer of an α-amino nitrile is a key step in dynamic kinetic resolution processes. The α-proton of the nitrile is relatively acidic and can be removed by a base, leading to a planar carbanion intermediate. Reprotonation can occur from either face, leading to a racemic mixture. Aldehydes have been shown to be effective catalysts for the racemization of α-amino nitriles.
Deracemization: Deracemization refers to the conversion of a racemic mixture into a single enantiomer. One approach to deracemization involves the enantioselective protonation of the enolate of the racemic α-amino nitrile. This can be achieved using a chiral proton source. Another strategy is a cyclic process where one enantiomer is selectively removed from the racemate, and the remaining enantiomer is racemized to replenish the equilibrium.
Chemical Reactivity and Transformation Mechanisms of 2s 2 Amino 3 Phenylpropanenitrile
Reactions Involving the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. ebsco.comlibretexts.org This characteristic is central to its primary transformation pathways: hydrolysis, reduction, and addition reactions.
The hydrolysis of the nitrile group in α-amino nitriles is a cornerstone of the Strecker synthesis of amino acids. ucalgary.cawikipedia.org This transformation typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com
Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by a water molecule leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com Continued heating in aqueous acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. ebsco.comchegg.com
Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which rearranges to the amide. Further reaction with hydroxide leads to the formation of a carboxylate salt and ammonia (B1221849).
For (2S)-2-amino-3-phenylpropanenitrile, these reactions yield (2S)-2-amino-3-phenylpropanamide (Phenylalaninamide) as the intermediate and ultimately (S)-Phenylalanine as the final product, with retention of stereochemistry at the α-carbon. rsc.org
Table 1: Summary of Hydrolysis Reactions
| Reaction | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₃O⁺), Heat | (2S)-2-amino-3-phenylpropanamide | (S)-Phenylalanine |
The nitrile group can be completely reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. youtube.com Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation, effectively converting α-amino nitriles into 1,2-diamines. rsc.orglibretexts.org The reaction mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org An initial hydride attack forms an imine anion, which is complexed with the aluminum species. A second hydride addition follows, leading to a dianion intermediate that, upon aqueous workup, is protonated to yield the primary amine. libretexts.org
Applying this reduction to this compound results in the synthesis of the optically active 1,2-diamine, (2S)-3-phenylpropane-1,2-diamine. rsc.org Milder reducing agents may result in the formation of an imine. ebsco.com
Table 2: Reduction of the Nitrile Group
| Starting Material | Reducing Agent | Product | Product Class |
|---|---|---|---|
| This compound | 1. LiAlH₄ 2. H₂O | (2S)-3-phenylpropane-1,2-diamine | 1,2-Diamine |
While the nitrile group itself is not a typical participant in concerted cycloaddition reactions, α-amino nitriles can be converted into derivatives that are highly reactive in such processes. For instance, they can serve as precursors to iminoacetonitriles, which are effective azadienophiles in intramolecular hetero-Diels-Alder ([4+2]) reactions for constructing nitrogen-containing heterocycles. nih.gov
The electrophilic carbon of the nitrile is also susceptible to attack by carbon nucleophiles, such as Grignard and organolithium reagents. chemistrysteps.com This reaction provides a pathway to synthesize ketones. The mechanism involves the addition of the organometallic reagent across the carbon-nitrogen triple bond to form an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org
Reactions Involving the Alpha-Amino Functional Group
The α-amino group is a nucleophilic center that plays a crucial role in the reactivity of this compound. Its reactions are fundamental to peptide synthesis and the creation of more complex molecular architectures.
The α-amino nitrile moiety is a versatile chemical handle. nih.gov The presence of the electron-withdrawing nitrile group can facilitate the deprotonation of the α-carbon under certain conditions, creating a nucleophilic center for alkylation and other carbon-carbon bond-forming reactions. nih.gov Furthermore, exposure to Lewis acids can generate an iminium ion from the α-amino nitrile, which can then be intercepted by various nucleophiles. nih.gov
Common strategies for α-amino group protection include:
Boc Protection : The tert-butyloxycarbonyl (Boc) group is widely used and is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.net
Fmoc Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis. It is stable to acid but is readily cleaved by a base, commonly a solution of piperidine in an organic solvent. researchgate.netiris-biotech.de
Z Protection : The benzyloxycarbonyl (Z or Cbz) group, a classical protecting group, is stable to a wide range of conditions but is removed by catalytic hydrogenation. researchgate.net
Derivatization of the amino group is also a key strategy for the analysis of amino acids and their derivatives by methods like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Because of their polarity, these compounds require conversion into more volatile and less reactive forms. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are used to replace the active hydrogen on the amino group with a nonpolar moiety, improving chromatographic behavior. sigmaaldrich.com
Table 3: Common Protecting Groups for the α-Amino Functional Group
| Protecting Group | Abbreviation | Structure of Protecting Moiety | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Mild Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Base (e.g., Piperidine) |
Formation of Iminium Ions and Related Intermediates
The primary amino group in this compound serves as a potent nucleophile, readily reacting with carbonyl compounds such as aldehydes and ketones to form iminium ions. This reaction is a cornerstone of its chemistry, proceeding through a well-established, typically acid-catalyzed, nucleophilic addition-elimination pathway. chemistrysteps.commasterorganicchemistry.com
The mechanism commences with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This initial addition forms a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org Subsequent proton transfers, facilitated by a mildly acidic environment, lead to the protonation of the hydroxyl group on the carbinolamine, converting it into a good leaving group (water). libretexts.orglumenlearning.com The lone pair of electrons on the nitrogen then expels the water molecule, resulting in the formation of a resonance-stabilized cation known as an iminium ion. chemistrysteps.comlibretexts.org A final deprotonation step yields a neutral imine, but the iminium ion itself is a crucial, reactive intermediate in many synthetic pathways. masterorganicchemistry.comlibretexts.org
The pH of the reaction medium is a critical factor; the rate of imine formation is typically maximal around a pH of 4 to 5. libretexts.orglumenlearning.com At lower pH, the amine nucleophile is excessively protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com
Table 1: Key Steps in Iminium Ion Formation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Carbinolamine |
| 2 | Proton transfer from nitrogen to oxygen. | Zwitterionic intermediate |
| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |
| 4 | Elimination of a water molecule. | Iminium Ion |
| 5 | Deprotonation of nitrogen. | Imine |
This interactive table summarizes the sequential process of iminium ion formation from a primary amine and a carbonyl compound.
Concerted Reactions Involving Both Amino and Nitrile Groups
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, allows for a range of concerted or domino reactions where both groups participate to build complex molecular architectures. arkat-usa.org
Intramolecular Cyclizations and Annulations
While direct intramolecular cyclization of this compound itself is not commonly reported without prior modification, its derivatives are key precursors for heterocycles. The amino group can act as an internal nucleophile, attacking the nitrile group (or a derivative thereof) to form five- or six-membered rings. For such cyclizations to occur, the nitrile group often requires activation, or the molecule may be elaborated with other functional groups that facilitate the ring-closing step. These reactions are fundamental in the synthesis of various heterocyclic systems, including certain imidazole (B134444) derivatives. arkat-usa.org Annulation reactions, where a new ring is fused onto the existing structure, can also be achieved through multi-step sequences that leverage the reactivity of both the amino and nitrile functionalities.
Intermolecular Condensations Leading to Complex Structures
Intermolecular reactions that involve both the amino and nitrile functions are pivotal for constructing complex molecules. For instance, α-aminonitriles can participate in multicomponent reactions. One classic example is the Strecker synthesis, which is reversible and demonstrates the interplay between an amine, a carbonyl, and a cyanide source to form an α-aminonitrile. arkat-usa.org In other contexts, the amino group of one molecule can react with an electrophile, while the nitrile group of another molecule (or the same molecule after an initial reaction) is attacked by a nucleophile. These condensation reactions can lead to the formation of diverse heterocyclic structures, such as imidazoles or oxazoles, where the α-aminonitrile serves as a key building block, contributing atoms from both its functional groups to the final ring system. arkat-usa.orgmdpi.com
Role of Lewis Acids in this compound Reactivity
Lewis acids play a significant role in modulating the reactivity of this compound. They function primarily as electron-pair acceptors, activating electrophilic sites within the molecule. wikipedia.org
A key interaction involves the coordination of a Lewis acid to the nitrogen atom of the nitrile group. This coordination withdraws electron density from the cyano group, rendering the carbon atom significantly more electrophilic and thus more susceptible to attack by nucleophiles. wikipedia.org This activation is crucial for reactions that are otherwise sluggish, such as the addition of weak nucleophiles to the nitrile.
Conversely, a Lewis acid can also coordinate with the lone pair of electrons on the amino group. While this would decrease the nucleophilicity of the amine, this interaction can be strategic in certain multi-step syntheses to temporarily protect the amino group or to direct reactivity to other parts of the molecule. In domino reactions, Lewis acids can catalyze multiple steps, such as an initial condensation involving the amine followed by a cyclization involving the activated nitrile, enabling the efficient construction of complex heterocyclic frameworks. rsc.orgnih.gov
Table 2: Influence of Lewis Acids on Functional Group Reactivity
| Functional Group | Interaction with Lewis Acid | Effect on Reactivity |
|---|---|---|
| Nitrile (-C≡N) | Coordination to the nitrogen atom. | Increases electrophilicity of the carbon atom. |
| Amino (-NH2) | Coordination to the nitrogen atom. | Decreases nucleophilicity of the amine. |
This interactive table outlines how Lewis acids can modify the chemical behavior of the primary functional groups in this compound.
Mechanistic Studies of Key Transformations (e.g., Michael Addition, Heterocycle Formation)
Mechanistic studies provide insight into the precise pathways of reactions involving this compound, particularly in fundamental transformations like the Michael addition and heterocycle synthesis.
Michael Addition
The amino group of this compound can act as a nucleophile in aza-Michael additions. This reaction involves the conjugate, or 1,4-addition, of the amine to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comchemistrysteps.com The mechanism begins with the nucleophilic attack of the amine nitrogen on the β-carbon of the Michael acceptor. wikipedia.org This step is the key bond-forming event and results in the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate, typically by the solvent or a protonated amine molecule, yields the final 1,4-adduct. wikipedia.org This transformation is a powerful method for carbon-nitrogen bond formation. nih.gov
Heterocycle Formation
This compound and related α-aminonitriles are versatile precursors for a wide array of heterocycles. arkat-usa.org The mechanisms of these transformations often capitalize on the molecule's bifunctionality.
Imidazole Derivatives: The synthesis of certain imidazoles can be achieved through the reaction of the α-aminonitrile with reagents like isocyanates. The reaction may proceed via initial formation of a urea derivative, followed by an intramolecular cyclization where a nitrogen attacks the nitrile carbon. Subsequent tautomerization and/or elimination steps lead to the aromatic imidazole ring. arkat-usa.org
Oxazole (B20620) and Thiazole Derivatives: Formation of oxazoles or thiazoles often involves acylation of the amino group, followed by cyclization. For example, reaction with an acyl chloride would yield an N-acyl derivative. An intramolecular cyclization can then occur where the carbonyl oxygen (or sulfur in the case of a thioacyl group) attacks the nitrile carbon, which may be promoted by acid. This is followed by tautomerization to give the final heterocycle. arkat-usa.orgnih.gov
These mechanistic pathways highlight the utility of this compound as a scaffold for introducing both nitrogen and carbon atoms into a new heterocyclic ring system.
Applications of 2s 2 Amino 3 Phenylpropanenitrile As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Alpha-Amino Acids and Their Derivatives
(2S)-2-Amino-3-phenylpropanenitrile is a direct precursor to the proteinogenic α-amino acid, (S)-phenylalanine, and its derivatives. The synthetic transformation hinges on the hydrolysis of the nitrile functional group to a carboxylic acid. This reaction is a fundamental process in organic chemistry, often employed in the synthesis of amino acids, famously known as the Strecker synthesis. masterorganicchemistry.com
The hydrolysis can be carried out under either acidic or basic conditions. In a typical laboratory setting, this involves heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid (HCl), or a strong base, like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comkhanacademy.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the final carboxylic acid. This process is not only efficient but also preserves the stereochemistry at the α-carbon, making it a reliable method for producing enantiomerically pure α-amino acids. libretexts.org
For instance, the hydrolysis of this compound yields (S)-phenylalanine. researchgate.net This transformation is a key step in many synthetic routes that utilize α-aminonitriles as stable and easily accessible intermediates for α-amino acids. mdpi.com
Table 1: Synthesis of (S)-Phenylalanine from this compound
| Reactant | Reagents and Conditions | Product |
| This compound | 1. H3O+, Heat 2. Neutralization | (S)-Phenylalanine |
Building Block for Beta-Amino Acids and Analogues
The utility of this compound extends to the synthesis of β-amino acids, which are crucial components in the development of peptidomimetics and other biologically active compounds. A common strategy for converting α-amino acids to their β-homologues is the Arndt-Eistert reaction. libretexts.orgwikipedia.orgorganic-chemistry.org This multi-step process effectively inserts a methylene (B1212753) group between the α-carbon and the carboxyl group.
The synthesis commences with the protection of the amino group of the α-amino acid, followed by conversion of the carboxylic acid to an acid chloride. The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone. The key step of the Arndt-Eistert synthesis is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I) oxide (Ag2O), to generate a ketene (B1206846). This ketene is then trapped by a nucleophile, such as water, to yield the β-amino acid. libretexts.org
Starting from this compound, the initial step would be its hydrolysis to (S)-phenylalanine as described previously. The resulting (S)-phenylalanine can then be subjected to the Arndt-Eistert homologation to produce (S)-3-amino-4-phenylbutanoic acid. libretexts.org This method allows for the retention of the original stereochemistry, providing access to enantiopure β-amino acids. nih.govnih.gov
Table 2: Arndt-Eistert Homologation of (S)-Phenylalanine
| Starting Material | Reaction Steps | Product |
| (S)-Phenylalanine | 1. N-protection (e.g., Boc or Fmoc) 2. Conversion to acid chloride (e.g., SOCl2) 3. Reaction with diazomethane (CH2N2) 4. Wolff rearrangement (e.g., Ag2O, H2O) 5. Deprotection | (S)-3-Amino-4-phenylbutanoic acid |
Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
Imidazole (B134444) Derivatives
This compound can be utilized as a synthon for the construction of imidazole rings. A general approach involves the acylation of the α-amino group of the aminonitrile, followed by a cyclization reaction. For example, N-acylated α-aminonitriles can be converted into 2,4-disubstituted 5-halo-1H-imidazoles by reacting them with triphenylphosphine (B44618) and a carbon tetrahalide. nih.gov These halogenated imidazoles can then serve as versatile intermediates for further functionalization through palladium-catalyzed coupling reactions to produce 2,4,5-trisubstituted imidazoles. nih.gov Another strategy involves the reaction of α-amino ketones, which can be derived from the aminonitrile, with reagents like cyanates or isothiocyanates in what is known as the Markwald synthesis. youtube.com
Oxazoles and Oxazolidinones
The synthesis of oxazoles from this compound can be envisioned through several pathways. One common method for oxazole (B20620) synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com The starting aminonitrile can be converted to the corresponding α-amino ketone, which can then be acylated and cyclized. Alternatively, nitriles can react directly with amino alcohols to form 2-substituted oxazolines, which can be subsequently oxidized to oxazoles. organic-chemistry.org
Oxazolidinones are another important class of heterocycles accessible from this compound. A plausible synthetic route would involve the reduction of the nitrile group to an amino alcohol, specifically (2S)-2-amino-3-phenylpropan-1-ol. This amino alcohol can then undergo cyclization with various reagents such as phosgene, chloroformates, or isocyanates to furnish the oxazolidinone ring. organic-chemistry.orgorgsyn.org For example, the reaction of an amino alcohol with an aryl isocyanate in the presence of a catalyst can yield N-aryl-5-substituted-2-oxazolidinones. orgsyn.org
Table 3: Proposed Synthesis of an Oxazolidinone Derivative
| Intermediate | Reagents and Conditions | Product |
| (2S)-2-Amino-3-phenylpropan-1-ol | Aryl isocyanate, Catalyst | N-Aryl-5-benzyl-oxazolidin-2-one |
Isothiazoles
The synthesis of isothiazoles from α-aminonitriles is also a known transformation. While the Cook-Heilbron synthesis typically yields 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, modifications of this approach or alternative strategies can lead to isothiazoles. wikipedia.org General methods for isothiazole (B42339) synthesis often involve the reaction of a three-carbon component with a source of nitrogen and sulfur. organic-chemistry.orgresearchgate.net For instance, a one-pot reaction involving β-enaminones (derivable from the aminonitrile), a nitrogen source, and a sulfur source can lead to the formation of the isothiazole ring.
Pyrazolo[1,5-a]pyrimidines and Related Fused Heterocycles
This compound is a valuable precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological and pharmacological properties. ias.ac.inresearchgate.net The general synthetic strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species. nih.govnih.govnih.gov
A derivative of this compound, such as the corresponding β-keto ester or an enaminone, can serve as the three-carbon 1,3-dielectrophile. The reaction with a substituted 5-aminopyrazole proceeds via a sequence of condensation and cyclization reactions, often with regioselective control depending on the reaction conditions and the substituents on both reactants. nih.govresearchgate.net The use of microwave irradiation has been shown to be an effective method for promoting these cyclocondensation reactions, leading to high yields in short reaction times. researchgate.net
Table 4: General Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactant 1 | Reactant 2 | Conditions | Product |
| Substituted 5-aminopyrazole | β-Keto ester or enaminone derived from this compound | Heat or Microwave irradiation | Substituted pyrazolo[1,5-a]pyrimidine |
Hydantoins and Imidazolidin-2,4-diones
This compound is a key precursor for the synthesis of chiral 5-benzylhydantoins (imidazolidine-2,4-diones). The most direct route involves the Bucherer-Bergs reaction or related cyclization methodologies. In a typical sequence, the aminonitrile can react with an isocyanate, which can be generated in situ, to form a ureido nitrile intermediate. This intermediate then undergoes intramolecular cyclization to yield the hydantoin (B18101) ring.
The classical Bucherer-Bergs synthesis involves the reaction of a carbonyl compound with ammonium (B1175870) carbonate and a cyanide source. wikipedia.orgencyclopedia.pubnih.gov An alternative starting point for this reaction is an α-aminonitrile. researchgate.net In this context, this compound can be subjected to conditions that promote its reaction with carbon dioxide (often derived from ammonium carbonate) to form a carbamate (B1207046) intermediate, which subsequently cyclizes to the hydantoin. wikipedia.orgresearchgate.net This process allows for the retention of the stereochemistry at the C5 position, leading to enantiomerically enriched hydantoins.
A plausible reaction mechanism starting from the aminonitrile is outlined below:
Reaction of the amino group of this compound with carbon dioxide to form a carbamic acid intermediate.
Intramolecular cyclization via nucleophilic attack of the carbamate nitrogen onto the nitrile carbon.
Tautomerization and hydrolysis of the resulting imine to afford the final hydantoin product.
The synthesis of hydantoins from α-amino esters, which can be derived from the corresponding aminonitriles, has also been reported. This involves reaction with isocyanates followed by a condensation/cyclization domino process. researchgate.net Furthermore, solid-phase synthesis methods have been developed for the preparation of hydantoins from amino acids, highlighting the versatility of these precursors in combinatorial chemistry. nih.gov
Table 1: Synthesis of Hydantoins
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| This compound | 1. Isocyanate (R-NCO) 2. Acid/Base catalyst | 5-Benzyl-3-substituted-hydantoin | Direct cyclization |
| This compound | (NH₄)₂CO₃, CO₂ | 5-Benzylhydantoin | Bucherer-Bergs conditions |
Aziridines and Azetidinones
The chemical structure of this compound allows for its conversion into both aziridines and azetidinones, which are valuable three- and four-membered nitrogen heterocycles, respectively.
Aziridines: The synthesis of aziridine-2-carbonitriles can be achieved from α,β-unsaturated nitriles through photochemical cyclization. nih.gov For this compound, a more common approach would involve its conversion to a suitable precursor for intramolecular cyclization. For instance, the aminonitrile can be reduced to the corresponding 1,2-diamino-3-phenylpropane or 2-amino-3-phenyl-1-propanol. These intermediates, upon activation of the hydroxyl or a primary amino group (e.g., through tosylation or conversion to a leaving group), can undergo intramolecular nucleophilic substitution by the remaining nitrogen atom to form the aziridine (B145994) ring.
Azetidinones: Azetidin-2-ones, or β-lactams, are famously known for their presence in penicillin and cephalosporin (B10832234) antibiotics. bas.bg The synthesis of azetidinones from β-aminonitriles has been demonstrated. bas.bg A stereocontrolled intramolecular cyclization of anti-β-aminonitriles in the presence of acid can lead to the formation of trans-azetidin-2-imines, which are precursors to azetidinones. bas.bg To apply this to this compound, it would first need to be elaborated into a β-aminonitrile.
Alternatively, a plausible route involves the protection of the amino group of this compound, followed by partial reduction of the nitrile to an aldehyde. This amino-aldehyde could then be used in Staudinger-type [2+2] cycloadditions with ketenes to form the azetidinone ring. mdpi.com Intramolecular cyclization of suitably substituted amides derived from the corresponding β-amino acid (obtainable by hydrolysis of the nitrile) is another established method for azetidinone synthesis. nih.govresearchgate.net
Table 2: Plausible Synthetic Routes to Aziridines and Azetidinones
| Target Heterocycle | Proposed Intermediate from this compound | Key Reaction Step |
|---|---|---|
| Aziridine | 2-Amino-3-phenyl-1-propanol | Intramolecular cyclization |
| Azetidinone | (S)-3-Amino-4-phenylbutanoic acid | Intramolecular amide cyclization |
Thiazolidines
Thiazolidine (B150603) derivatives are important heterocyclic compounds with a range of biological activities. This compound can serve as the amine component in the construction of the thiazolidine ring. A common method for the synthesis of 2-substituted-4-thiazolidinones involves the reaction of an amine, an aldehyde or ketone, and thioglycolic acid.
In a direct application, this compound could react with an aldehyde and thioglycolic acid in a one-pot, three-component reaction. However, a more controlled approach would involve the initial formation of a Schiff base between the aminonitrile and an aldehyde, followed by cyclocondensation with thioglycolic acid.
Another prominent route to thiazolidine derivatives, specifically 2-imino-4-thiazolidinones, is the reaction of an amine with chloroacetyl chloride followed by treatment with a thiocyanate (B1210189) salt, or the reaction of a thiourea (B124793) with an α-haloester. kau.edu.saresearchgate.netnih.gov For example, the amino group of this compound can be reacted with chloroacetyl chloride to form an N-chloroacetylated intermediate. Subsequent reaction with a thiocyanate source would lead to the formation of a thiazolidinone ring. The reaction of monosubstituted thioureas with chloroacetyl chloride has been shown to yield thiazolidine-2,4-diones. researchgate.net
Table 3: Synthesis of Thiazolidines
| Thiazolidine Type | Reagents with this compound | Intermediate |
|---|---|---|
| 4-Thiazolidinones | Aldehyde, Thioglycolic acid | Schiff base |
Synthesis of Triazolopyrimidines
Triazolopyrimidines are fused heterocyclic systems with significant medicinal applications. researchgate.netnih.gov The synthesis of this scaffold generally involves either the annulation of a triazole ring onto a pyrimidine (B1678525) or vice-versa. researchgate.net While a direct one-step synthesis from this compound is not commonly reported, its functional groups can be chemically transformed to create intermediates suitable for triazolopyrimidine synthesis.
A plausible synthetic strategy would involve the conversion of the nitrile group of this compound into an amidine or a related functional group. This can be achieved, for example, through the Pinner reaction. The resulting chiral α-aminoamidine could then participate in a condensation reaction with a β-dicarbonyl compound or its equivalent to construct the pyrimidine ring.
Alternatively, the amino group of this compound could be utilized. For instance, after suitable protection, the nitrile could be hydrolyzed to a carboxylic acid. The resulting amino acid derivative could then be used to build a pyrimidine ring, which could subsequently be fused with a triazole ring. Another approach involves the reaction of aminotriazoles with various reagents. researchgate.net The aminonitrile could potentially be converted into a substituted aminotriazole, which would then undergo cyclization to form the triazolopyrimidine core.
Construction of Complex Chiral Molecules and Scaffolds
The inherent chirality and bifunctionality of this compound make it an excellent starting material for the asymmetric synthesis of more complex molecules.
Dipeptide Isosteres and Pseudopeptides
Dipeptide isosteres and pseudopeptides are molecules that mimic the structure and conformation of natural dipeptides but possess modified backbones to enhance properties such as metabolic stability and bioavailability. nih.gov Given that this compound is a derivative of phenylalanine, it is an ideal precursor for creating phenylalanine-containing peptide mimetics.
The nitrile group can be hydrolyzed to a carboxylic acid, yielding (S)-phenylalanine. khanacademy.org This amino acid can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. More advanced applications involve the modification of the nitrile or the amino group to create non-natural backbones.
For example, reduction of the nitrile group to a primary amine yields a 1,2-diamine, which can be incorporated into a peptide sequence to create a reduced amide bond isostere. Furthermore, multi-component reactions, such as the Ugi reaction, can be employed to generate complex pseudopeptide structures. nih.gov this compound can serve as the amine component in such reactions, allowing for the rapid assembly of diverse peptide-like molecules.
Sphingolipid Analogues and Related Amino Diols
Sphingolipids are a class of lipids containing a backbone of sphingoid bases, the most common of which is sphingosine, a type of amino alcohol. nih.gov this compound can be readily converted into chiral amino alcohols and amino diols, which are key structural motifs in sphingolipid analogues.
The synthesis of these analogues often begins with the reduction of the nitrile group. For instance, the reduction of the nitrile in this compound can yield (S)-2-amino-3-phenylpropan-1-amine. A more common transformation is the reduction of the corresponding amino acid, (S)-phenylalanine, which can be obtained by hydrolysis of the aminonitrile. The reduction of (S)-phenylalanine or its ester derivatives with reducing agents like lithium aluminum hydride yields (S)-2-amino-3-phenyl-1-propanol (phenylalaninol). sigmaaldrich.comambeed.com2abiotech.net
This chiral amino alcohol is a versatile intermediate. nih.govrsc.org It can be further elaborated to create the 2-amino-1,3-diol core characteristic of many sphingolipids. csic.esscispace.com For example, the amino alcohol can be protected and then undergo reactions to introduce a hydroxyl group at the C3 position, or it can be used in enzymatic synthesis to build more complex polyol structures. csic.es The synthesis of 2-substituted 2-aminopropane-1,3-diols has been a key strategy in the development of immunosuppressive agents like FTY720 (Fingolimod), which are sphingosine-1-phosphate receptor modulators. nih.gov
Table 4: Key Intermediates from this compound for Complex Molecule Synthesis
| Intermediate | Method of Formation from this compound | Application |
|---|---|---|
| (S)-Phenylalanine | Hydrolysis of nitrile | Peptide synthesis |
| (S)-2-Amino-3-phenyl-1-propanol | 1. Hydrolysis of nitrile 2. Reduction of carboxylic acid | Synthesis of amino diols, sphingolipid analogues |
Chiral Ligands and Auxiliaries for Asymmetric Catalysis
The development of chiral ligands is fundamental to the field of asymmetric catalysis, where they are used to create catalysts that can selectively produce one of two possible enantiomeric products. rsc.org Amino acids and their derivatives, such as this compound, are prized chiral starting materials for the synthesis of these ligands due to their natural abundance and inherent chirality. frontiersin.org
The presence of both a nucleophilic amino group and a nitrile group on this compound allows for its elaboration into a variety of ligand architectures. These ligands, often featuring phosphorus or nitrogen donor atoms (P,N ligands), can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. rsc.org For instance, the amino group can be functionalized to introduce phosphine (B1218219) moieties, while the nitrile can be hydrolyzed or reduced to other functional groups, leading to the creation of diverse and modular ligand libraries. The effectiveness of such ligands is typically evaluated by their performance in well-established catalytic reactions, such as hydrogenations or carbon-carbon bond-forming reactions, where high enantioselectivity is the primary goal.
While specific examples detailing the synthesis of ligands directly from this compound are not prevalent in the reviewed literature, the principles of using amino-acid-derived precursors are well-established. The general approach involves leveraging the chiral backbone of the amino acid derivative to construct a ligand that imparts high levels of stereocontrol in metal-catalyzed transformations. nih.govnih.gov
Table 1: Potential Ligand Classes Derivable from Amino Acid Precursors
| Ligand Type | Key Features | Potential Catalytic Application |
|---|---|---|
| P,N-Ligands | Mixed "hard" nitrogen and "soft" phosphorus donors | Asymmetric allylic substitution, hydrogenation |
| N,N-Ligands | Often C2-symmetric, featuring nitrogen donors (e.g., oxazolines) | Copper-catalyzed reactions, Diels-Alder reactions |
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. youtube.combeilstein-journals.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools for rapidly generating libraries of complex molecules. wikipedia.orgwikipedia.org
This compound, with its primary amine functionality, is a suitable component for the Ugi four-component reaction (U-4CR). The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which condense to form an α-aminoacyl amide derivative. organic-chemistry.org By using a chiral amine like this compound, the stereochemical information from the starting material can be transferred to the product, enabling the synthesis of chiral peptidomimetics and other complex structures.
Ugi Reaction: The general mechanism involves the initial formation of an imine from the amine (this compound) and an aldehyde. This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The reaction is known for its high convergence and tolerance of a wide variety of functional groups on each component. organic-chemistry.orgorgsyn.org
Passerini Reaction: The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound does not directly participate as a primary component in the classical Passerini reaction, it can be a precursor to one of the components. For example, it could be converted into a chiral aldehyde or carboxylic acid, which would then participate in the reaction, imparting chirality to the final product. nih.govresearchgate.net
The use of amino acid derivatives in MCRs is a powerful strategy for creating diverse libraries of chiral compounds for applications in drug discovery and materials science. nih.gov
Table 2: Overview of Key Multi-Component Reactions
| Reaction | Components | Product Type | Role of this compound |
|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine , Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Serves as the chiral amine component |
Analytical and Computational Characterization in 2s 2 Amino 3 Phenylpropanenitrile Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of (2S)-2-amino-3-phenylpropanenitrile, specific proton signals are expected. The aromatic protons of the phenyl group typically appear in the downfield region, generally between 7.2 and 7.4 ppm. The benzylic protons (CH₂) adjacent to the phenyl ring would likely produce signals around 3.0 ppm, while the methine proton (CH) at the chiral center, being adjacent to both the amino and nitrile groups, would resonate at a distinct chemical shift. The protons of the amino group (NH₂) often appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. ucl.ac.ukubc.calibretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the 115-125 ppm range. The carbons of the phenyl ring would show several signals between 120 and 140 ppm. The benzylic carbon and the chiral methine carbon would also exhibit distinct resonances.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals definitively. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and the benzylic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity. organicchemistrydata.org
Illustrative ¹H and ¹³C NMR Data Table
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Cα-H | ~4.0 | ~45 |
| Cβ-H₂ | ~3.0 | ~40 |
| Aromatic-H | 7.2-7.4 | 127-135 |
| NH₂ | Variable (e.g., 1.5-3.0) | - |
| C≡N | - | ~120 |
| Aromatic-C | - | 127-135 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponds to the nitrile (C≡N) stretching vibration. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring are observed above 3000 cm⁻¹, while those from the aliphatic CH₂ and CH groups appear just below 3000 cm⁻¹. nih.gov
Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | <3000 |
| C≡N Stretch (Nitrile) | 2240-2260 (sharp) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
MS and GC-MS: In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture by GC and then analyzed by MS. The mass spectrum of 2-amino-3-phenylpropanenitrile (B2494665) would show a molecular ion peak [M]⁺ corresponding to its molecular weight (146.19 g/mol ). nih.gov Common fragmentation patterns would include the loss of the amino group or the nitrile group. The most abundant fragment ion is often the tropylium (B1234903) ion (m/z 91), formed by rearrangement of the benzyl (B1604629) group. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For C₉H₁₀N₂, the calculated exact mass is 146.0844. nih.gov An HRMS measurement confirming this value would provide strong evidence for the compound's identity.
GC-MS Data Highlights
| m/z | Interpretation |
|---|---|
| 146 | Molecular Ion [M]⁺ |
| 119 | [M-HCN]⁺ |
| 91 | Tropylium Ion [C₇H₇]⁺ (Base Peak) |
Source: Adapted from NIST Mass Spectrometry Data Center. nih.gov
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms. For a chiral compound like this compound, this technique can unambiguously establish the 'S' configuration at the chiral center. researchgate.netresearchgate.net Although a specific crystal structure for the title compound is not widely published, the technique remains the gold standard for absolute configuration assignment in chiral molecules. researchgate.net
Chromatographic Methods for Enantiomeric Purity and Diastereomeric Ratio Assessment
Chromatographic techniques are essential for separating components of a mixture. For chiral compounds, specialized methods are required to separate enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of chiral compounds. yakhak.orgsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scas.co.jpcsfarmacie.cz For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, could be employed. yakhak.org Alternatively, macrocyclic glycopeptide-based CSPs are effective for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.com By comparing the retention times and peak areas of the two enantiomers, the enantiomeric excess (% ee) of a sample can be accurately quantified. nih.gov
Typical Chiral HPLC Parameters
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., 2-propanol) |
| Detection | UV detector, often set at a wavelength where the phenyl group absorbs (e.g., 254 nm) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography (GC) is a powerful analytical technique utilized for separating and analyzing volatile compounds. For the specific challenge of distinguishing between enantiomers, such as this compound and its (2R) counterpart, enantioselective GC is employed. uni-muenchen.de This method relies on the use of a chiral stationary phase (CSP) coated onto a fused-silica capillary column. uni-muenchen.de The fundamental principle of separation involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric adducts possess different thermodynamic stabilities, leading to different retention times and, consequently, their separation on the chromatogram. uni-muenchen.de
The high efficiency, sensitivity, and speed of GC make it an advantageous method for enantiomeric analysis. uni-muenchen.de Furthermore, its compatibility with mass spectrometry (GC-MS) allows for the unambiguous identification and quantification of even trace amounts of an enantiomer. uni-muenchen.de
For the separation of aminonitriles, which are derivatives of amino acids, several types of CSPs have proven effective. Cyclodextrin-based CSPs, in particular, are widely used due to their excellent separation capabilities for a broad range of chiral compounds. researchgate.net These are typically derivatized to enhance their chiral recognition abilities. researchgate.net Another important class of CSPs is based on amino acid derivatives, such as the commercially available Chirasil-Val, which is created from L-valine. researchgate.netrsc.org The selection of the appropriate CSP is critical and depends on the specific structure of the analyte. In many cases, derivatization of the analyte is necessary to increase its volatility and improve interactions with the stationary phase. For amino-containing compounds like this compound, derivatization with reagents like trifluoroacetyl anhydride (B1165640) is a common practice. rsc.org
Table 1: Overview of Chiral Stationary Phases (CSPs) for GC Separation of Chiral Amines and Derivatives
| CSP Type | Chiral Selector Example | Separation Mechanism | Applicability Notes |
|---|---|---|---|
| Cyclodextrin Derivatives | Derivatized β-cyclodextrin (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) | Inclusion complex formation, dipole-dipole interactions, and hydrogen bonding with the analyte. | Highly versatile and the most commonly used CSPs in chiral GC, effective for a wide range of chiral compounds including amino acid derivatives. researchgate.net |
| Amino Acid Derivatives | Carbonyl-bis(N-L-valine isopropyl ester) (Chirasil-Val) | Hydrogen bonding and dipole-dipole interactions between the chiral analyte and the peptide-like stationary phase. | The first commercialized amino acid derivative CSP, particularly effective for the separation of derivatized amino acids. researchgate.netrsc.org |
| Metal-organic Complexes | Nickel(II)-bis[(1R)-3-(heptafluorobutyryl)-camphorate] | Chiral ligand exchange chromatography where the analyte transiently coordinates with the metal center of the chiral complex. | Well-suited for analytes that can act as ligands, such as amines. The interaction involves the substitution of a solvent molecule by the analyte. uni-muenchen.de |
Computational Chemistry Approaches
Computational chemistry provides indispensable tools for investigating the properties of molecules like this compound at an atomic level, offering insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a prominent computational method in chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying large molecular systems. scirp.org The B3LYP functional is a widely used DFT approach known for its accuracy in predicting molecular structures and thermochemical properties. scirp.org
For structural confirmation , DFT is used to perform geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These computationally derived values serve as a theoretical benchmark that can be compared with experimental data from techniques like X-ray crystallography to confirm the molecule's three-dimensional structure.
For reactivity prediction , DFT calculations provide a quantitative framework to understand a molecule's chemical behavior. This is often achieved by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are used to calculate global reactivity descriptors. researchgate.net For instance, DFT calculations can be used to model the reaction of nitriles with nucleophiles like cysteine, which serves as an experimental model for reactions in biological systems. nih.gov The calculated activation energies (Ea) for such reactions can correlate well with experimental kinetic data, making DFT a predictive tool for assessing the reactivity of the nitrile group toward thiol nucleophiles. nih.gov
Table 2: Conceptual DFT-Derived Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron; indicates the susceptibility to oxidation. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added; indicates the susceptibility to reduction. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | Measures the propensity of a species to accept electrons; quantifies its electrophilic nature. researchgate.net |
| Activation Energy (Ea) | Ea = ETransition State - EReactants | The energy barrier for a chemical reaction. Lower Ea values indicate higher reactivity. nih.gov |
Using DFT, researchers can map the potential energy surface of a reaction. A key objective is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Once the reactants, products, and the transition state have been identified, the Intrinsic Reaction Coordinate (IRC) can be calculated. The IRC pathway confirms that the identified TS correctly connects the reactants and products, providing a detailed view of the molecular geometry changes throughout the reaction. nih.gov For example, in the nucleophilic attack of a thiol (like cysteine) on the nitrile group of this compound, simulations can track the distance between the incoming sulfur atom and the nitrile carbon (S–C distance) and the simultaneous proton transfer to the nitrile nitrogen (H–N distance). nih.gov This level of detail helps to determine whether the reaction proceeds through a stepwise or a concerted mechanism. nih.gov
Table 3: Stages of a Simulated Reaction Pathway (Example: Nucleophilic Attack on Nitrile)
| Stage | Description | Key Geometric Parameters to Monitor |
|---|---|---|
| Reactant Complex (RC) | The initial state where the reacting molecules are oriented favorably but have not yet begun to react. | Intermolecular distances (e.g., S···C distance), initial bond lengths and angles. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. It is characterized by partially formed and partially broken bonds. | Decreasing S···C distance, increasing C≡N bond length, decreasing N···H distance for proton transfer. nih.gov |
| Product Complex (PC) | The final state where the new bonds are fully formed, but the product molecules have not yet diffused apart. | Final S–C and N–H bond lengths, final bond angles around the former nitrile carbon. |
Future Directions and Emerging Research Areas in 2s 2 Amino 3 Phenylpropanenitrile Chemistry
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
The synthesis of enantiomerically pure α-aminonitriles is paramount, and the asymmetric Strecker reaction is a primary method for their preparation. mdpi.comnih.gov A significant research focus is the development of new catalysts that can provide (2S)-2-amino-3-phenylpropanenitrile with high yields and exceptional enantioselectivity. acs.org
Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering advantages such as lower cost, reduced toxicity, and stability to air and moisture. mdpi.com Chiral organocatalysts, including those based on squaramide, pseudo-enantiomeric amides, and Brønsted acids, are being designed to activate the imine intermediate through hydrogen bonding, facilitating a highly controlled nucleophilic attack by the cyanide source. mdpi.com Recent strategies have also employed ammonium (B1175870) salts as effective, air- and moisture-tolerant catalysts, avoiding the need for stoichiometric toxic cyanation reagents altogether. nih.gov The goal is to create systems that are not only highly selective but also robust, recyclable, and suitable for industrial-scale production. mdpi.comresearchgate.net
| Catalyst Type | Specific Catalyst/System | Key Features | Reported Performance | Reference |
|---|---|---|---|---|
| Organocatalyst | Chiral Squaramide | Activates imine via hydrogen bonding. | Good yields with high enantioselectivity. | mdpi.com |
| Organocatalyst | Sulfated Polyborate | Solvent-free conditions, catalyst is recyclable. | Excellent yields (up to 99%). | mdpi.com |
| Metal-based Catalyst | Partially Hydrolyzed Titanium Alkoxide (PHTA) with N-salicyl-β-aminoalcohol ligand | Fast reaction times (15 min) at room temperature. | Quantitative yields with up to 98% ee. | organic-chemistry.org |
| Heterogeneous Catalyst | Molybdenum Schiff base complex on magnetite nanoparticles | Easily recyclable magnetic catalyst for one-pot synthesis. | High efficiency and reusability. | researchgate.net |
| Ammonium Salt | Chiral Ammonium Salts | Avoids external cyanation reagents; air and moisture tolerant. | Provides access to chiral α-tertiary and α-quaternary aminonitriles. | nih.gov |
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic nitrile carbon, makes it a versatile synthetic building block. arkat-usa.org Researchers are exploring new ways to harness this reactivity beyond its traditional role as an amino acid precursor.
One major area of exploration is its use in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step. organic-chemistry.orgyoutube.com By participating in reactions like the Ugi and Passerini reactions, this aminonitrile can be incorporated into diverse heterocyclic structures and pseudo-peptides. organic-chemistry.orgnih.gov Furthermore, the nitrile group itself can participate in various chemical transformations, including cycloaddition reactions to form novel ring systems. rsc.orgresearchgate.netyoutube.com Investigations into its use as a precursor for generating transient intermediates, such as amidinonitriles, open pathways to nitrogen-containing heterocycles like imidazoles, which are significant in prebiotic chemistry and drug discovery. nih.gov
Advanced Applications in Total Synthesis of Natural Products and Analogues
As a chiral building block, this compound and its derivatives are valuable intermediates in the total synthesis of complex natural products and their analogues. researchgate.netresearchgate.net Its utility extends beyond simply providing the phenylalanine backbone. The nitrile group can be strategically employed as a functional handle for subsequent transformations or as a precursor to other functionalities, offering unique synthetic routes that might not be accessible from the corresponding carboxylic acid.
For instance, β-phenylalanine derivatives (β-PAD), which can be synthesized from precursors related to the title compound, are found in natural products with significant biological activities, such as the anti-Helicobacter pylori antibiotic Pyloricidine and the antifungal Jaspamide. nih.gov The development of synthetic methods that incorporate this compound is crucial for accessing these complex structures and for creating analogues with potentially enhanced therapeutic properties.
Integration with Flow Chemistry, Automation, and High-Throughput Experimentation
Modern chemical synthesis is increasingly benefiting from the integration of advanced technologies like flow chemistry and high-throughput experimentation (HTE). acs.org These technologies offer enhanced control, safety, and efficiency compared to traditional batch processing. nih.gov
The synthesis of this compound via the Strecker reaction, which can involve hazardous reagents like hydrogen cyanide, is particularly well-suited for flow chemistry. researchgate.netamt.uk Continuous flow reactors allow for precise control over reaction parameters, rapid heat dissipation, and the safe handling of unstable intermediates, minimizing risks and improving reproducibility. nih.gov
Coupled with HTE, the optimization of synthetic routes can be dramatically accelerated. nih.gov Automated systems can perform thousands of experiments in parallel to screen for optimal catalysts, solvents, and reaction conditions for the stereoselective synthesis of the target compound. nih.govresearchgate.net This synergy between HTE for discovery and flow chemistry for production represents a powerful paradigm for the future of aminonitrile synthesis. acs.orgresearchgate.net
| Technology | Application to this compound Chemistry | Key Advantages | Reference |
|---|---|---|---|
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and conditions for asymmetric Strecker reaction. | Accelerated discovery and optimization; efficient use of materials. | acs.orgnih.gov |
| Flow Chemistry | Continuous, scalable synthesis of the aminonitrile and its derivatives. | Enhanced safety (especially with HCN), improved heat/mass transfer, better process control, ease of scale-up. | nih.govresearchgate.net |
| Automation & Robotics | Automated liquid handling for HTE plates and sample analysis. | Increased precision and throughput; reduced human error. | nih.gov |
| Integrated Systems | Telescoping multiple synthetic steps into a single continuous flow process. | Reduced purification steps, shorter overall synthesis time, increased efficiency. | nih.gov |
Design and Synthesis of New Derivative Classes for Materials Science Applications
While the applications of this compound have traditionally been in life sciences, emerging research is exploring its potential in materials science. The inherent chirality, aromaticity, and reactive functional groups of its derivatives make them attractive building blocks for novel functional materials.
Derivatives of phenylalanine are being used to create low-molecular-weight gelators, which self-assemble into supramolecular hydrogels for applications like drug delivery and tissue engineering. rsc.orgnih.gov The chiral nature of these molecules is also being exploited in the design of chiral liquid crystals. nih.govacs.org By incorporating phenylalanine derivatives into imidazolium (B1220033) salts, researchers have created ionic liquid crystals where the phenyl moiety contributes to the stabilization of the mesophase. nih.gov Another promising area is the synthesis of novel polymers. Poly(α-aminonitrile) networks have been successfully prepared through one-pot Strecker reactions, resulting in thermally stable, insoluble organic polymeric networks with potential applications in separation or catalysis. rsc.org These examples highlight a shift towards utilizing this fundamental chiral building block for creating advanced materials with tailored properties. rsc.orgrsc.org
Q & A
Q. How can researchers optimize the synthesis yield of (2S)-2-amino-3-phenylpropanenitrile in multi-step reactions?
Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) deprotection followed by direct coupling reactions. Key steps include:
- Boc Deprotection : Use trifluoroacetic acid (TFA) or HCl in dioxane under inert conditions to remove the Boc group from intermediate precursors. Reaction times (1–4 hours) and temperature (0–25°C) must be tightly controlled to avoid racemization .
- In Situ Coupling : After deprotection, the free amine is directly reacted with activated carboxylic acids (e.g., using HATU or EDC as coupling agents) without isolation, minimizing degradation of air-sensitive intermediates .
- Purification : Chiral HPLC or recrystallization ensures ≥95% enantiomeric purity.
Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?
Methodological Answer:
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention time comparisons against racemic mixtures validate configuration .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., C–C bond angles and torsion parameters) .
- NMR Spectroscopy : H and C NMR coupled with 2D techniques (COSY, NOESY) confirm spatial proximity of amino and nitrile groups.
Q. How can researchers enhance the stability of this compound during storage?
Methodological Answer:
- Salt Formation : Convert the free base to hydrochloride or dihydrochloride salts to improve hygroscopicity and thermal stability .
- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation and oxidation.
- Lyophilization : For long-term stability, lyophilize the compound after salt formation and store in vacuum-sealed containers.
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using crystallographic data?
Methodological Answer:
- Transition-State Analysis : Co-crystallize intermediates (e.g., amide coupling adducts) and analyze bond lengths/angles to infer mechanistic pathways. For example, C–N bond shortening in X-ray structures suggests nucleophilic attack mechanisms .
- Stereochemical Tracking : Compare crystal structures of starting materials and products to map retention or inversion of configuration during reactions.
Q. What computational strategies predict the biological activity of derivatives synthesized from this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases) or receptors. Focus on hydrogen bonding between the nitrile group and catalytic residues .
- QSAR Modeling : Correlate substituent effects (e.g., phenyl ring modifications) with bioactivity data (IC) to design optimized analogs.
Q. How can researchers resolve contradictions in synthetic yields reported for this compound across different protection strategies?
Methodological Answer:
- Comparative Analysis : Replicate methods using Boc, Fmoc, and Cbz protecting groups under identical conditions (solvent, temperature).
- Root-Cause Identification : Use LC-MS to detect side products (e.g., racemization or nitrile hydrolysis) influencing yield discrepancies.
- Optimization : Adjust pH during deprotection (e.g., pH 4–5 for Boc removal) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
